molecular formula C19H27F3NO14P B049620 Tap-GP-RP CAS No. 118349-78-3

Tap-GP-RP

Cat. No.: B049620
CAS No.: 118349-78-3
M. Wt: 581.4 g/mol
InChI Key: LQRYUTMXHQQGOQ-DVWQOSOJSA-N
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Preparation Methods

The synthesis of 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate involves multiple steps, including the formation of the trifluoroacetamide group and the glycosylation of ribitol. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate undergoes various chemical reactions, including:

Scientific Research Applications

4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate can be compared with similar compounds such as:

    4-Acetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate: Lacks the trifluoro group, which may affect its chemical properties and biological activities.

    4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-sulfate:

Biological Activity

Tap-GP-RP is a compound derived from the Tap efflux pump, which plays a significant role in multidrug resistance in various bacterial species, particularly in Mycobacterium tuberculosis. This article explores the biological activity of this compound, focusing on its mechanisms, effects on drug resistance, and potential therapeutic applications.

Overview of Tap Efflux Pumps

Efflux pumps are integral membrane proteins that extrude a wide variety of substrates, including antibiotics, out of bacterial cells. The Tap efflux pump, specifically identified in Mycobacterium tuberculosis, is crucial for maintaining cellular homeostasis and contributing to antibiotic resistance. Studies have shown that disruption of the Tap pump leads to significant changes in bacterial morphology and viability, indicating its essential role in bacterial physiology .

The biological activity of this compound involves several mechanisms:

  • Substrate Specificity : this compound exhibits broad substrate specificity, actively extruding various compounds including antibiotics like tetracycline and acriflavine. This activity is vital for bacterial survival under antibiotic pressure .
  • Gene Expression Regulation : Inactivation of the tap gene has been shown to trigger a general stress response in Mycobacterium bovis BCG, leading to altered gene expression patterns associated with cell wall biosynthesis. This suggests that toxic substrates may accumulate when the efflux pump is inhibited .
  • Intrinsic Drug Resistance : The overexpression of the tap gene correlates with increased resistance to multiple antibiotics, highlighting its role as a key player in intrinsic drug resistance mechanisms .

Case Study 1: Impact on Antibiotic Susceptibility

A study examining M. bovis BCG strains with disrupted tap genes found that these mutants exhibited increased susceptibility to common antibiotics. The results indicated that the efflux mechanism was compromised, allowing higher intracellular concentrations of antibiotics .

Strain TypeAntibiotic TestedSusceptibility Change
Wild-typeTetracyclineResistant
tap DisruptionTetracyclineSensitive
Wild-typeAcriflavineResistant
tap DisruptionAcriflavineSensitive

Case Study 2: Morphological Changes

Research has documented significant morphological changes in tap mutant strains when cultured under stress conditions. These changes include alterations in cell shape and size, which were linked to impaired cell wall synthesis due to the accumulation of toxic metabolites .

Potential Therapeutic Applications

Given its role in drug resistance, targeting the Tap efflux pump could provide a novel approach for enhancing the efficacy of existing antibiotics. Strategies may include:

  • Inhibitors of Tap Activity : Developing small molecules that inhibit Tap function could restore sensitivity to antibiotics in resistant strains.
  • Combination Therapies : Utilizing Tap inhibitors alongside standard antibiotic treatments may enhance therapeutic outcomes for patients with drug-resistant infections.

Properties

IUPAC Name

[(2R,3S,4S)-5-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]oxan-4-yl]oxy-2,3,4-trihydroxypentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3NO14P/c20-19(21,22)18(30)23-8-1-3-9(4-2-8)36-17-15(29)16(14(28)12(5-24)37-17)34-6-10(25)13(27)11(26)7-35-38(31,32)33/h1-4,10-17,24-29H,5-7H2,(H,23,30)(H2,31,32,33)/t10-,11+,12+,13-,14+,15+,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRYUTMXHQQGOQ-DVWQOSOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)OC2C(C(C(C(O2)CO)O)OCC(C(C(COP(=O)(O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3NO14P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152103
Record name 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118349-78-3
Record name 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118349783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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